3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid
Description
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-11(16)8-6-7(10(14)15)4-5-9(8)13/h4-6,13H,1-3H3,(H,14,15) |
InChI Key |
FGDMGIYSXCNOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Protection of the Hydroxy Group and Introduction of the Tert-Butoxycarbonyl (Boc) Group
The initial step involves protecting the phenolic hydroxyl group to prevent undesired side reactions during subsequent steps. The tert-butoxycarbonyl group is introduced as a protecting group for the amino or hydroxyl functionalities, typically by reacting with Boc anhydride or Boc chloride under basic conditions.
- Dissolve 4-hydroxybenzoic acid in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
- Add a base such as triethylamine or pyridine to facilitate the reaction.
- Slowly add tert-butoxycarbonyl chloride (Boc-Cl) or Boc anhydride at low temperature (0–5°C) to control the exothermic reaction.
- Stir the mixture at room temperature for several hours until completion, monitored via TLC or NMR.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc-Cl or Boc2O | Dichloromethane or THF | 0–5°C initially, then room temp | 4–12 hours | High (above 85%) |
Conversion of Carboxylic Acid to Corresponding Ester or Amide (if necessary)
Depending on the target compound's final structure, the carboxylic acid may be esterified or amidated. For the synthesis of the target compound, esterification with ethanol or other alcohols can be performed via Fischer esterification, or amidation using amines under coupling conditions.
- For esterification:
- Reflux 4-hydroxybenzoic acid with excess ethanol in the presence of catalytic sulfuric acid.
- For amidation:
- Activate the acid using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC in the presence of a base like DMAP.
- Add an appropriate amine (e.g., tert-butylamine) to form the amide linkage.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DCC or EDC | Dichloromethane or DMF | Room temp | 12–24 hours | 70–90% |
Deprotection of the Boc Group
The Boc protecting group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).
- Dissolve the Boc-protected compound in dichloromethane.
- Add excess TFA and stir at room temperature for 1–2 hours.
- Evaporate the solvent and excess TFA under reduced pressure.
- Purify the resulting free acid via recrystallization or chromatography.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TFA | Dichloromethane | Room temp | 1–2 hours | Quantitative |
Purification and Characterization
Purification of the final product involves recrystallization from suitable solvents such as ethanol, water, or a mixture thereof. Characterization techniques include NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reaction | Reagents & Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| 1 | Boc protection | Boc-Cl, triethylamine, dichloromethane | 85–95% | Low temperature control |
| 2 | Esterification or amidation | DCC/EDC, amines or alcohols | 70–90% | Use of coupling agents |
| 3 | Aromatic substitution | Electrophiles, controlled temperature | Variable | Selectivity depends on reagents |
| 4 | Boc deprotection | TFA, dichloromethane | Quantitative | Complete removal of Boc group |
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used for Boc deprotection.
Major Products Formed
Oxidation: Formation of 3-[(Tert-butoxy)carbonyl]-4-oxobenzoic acid.
Reduction: Formation of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzyl alcohol.
Substitution: Formation of 4-hydroxybenzoic acid after Boc deprotection.
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is widely used in scientific research, including:
Chemistry: As a protecting group for amines and alcohols in organic synthesis.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: In the development of pharmaceuticals where protection of functional groups is necessary during multi-step synthesis.
Industry: In the production of fine chemicals and intermediates for various applications
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid primarily involves the protection and deprotection of functional groups. The Boc group is introduced to protect sensitive functional groups during chemical reactions and can be removed under acidic conditions. The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural and functional differences between 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid and its analogs:
Key Observations:
- Substituent Impact on Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to chloro- or tert-butyl-substituted analogs (e.g., ). However, the Boc group introduces steric bulk, reducing solubility in polar solvents .
- Electron-Withdrawing Effects: Chloro substituents () increase the benzoic acid’s acidity (lower pKa) compared to hydroxyl or amino groups, influencing reactivity in coupling reactions .
- Biological Relevance : Thiophene and bicyclic derivatives () exhibit enhanced binding to biological targets due to conformational rigidity and aromatic interactions .
Stability and Reactivity
- The Boc group in the target compound offers stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid) .
- Compounds with amino groups () are prone to oxidation, necessitating inert storage conditions, whereas chloro-substituted analogs () exhibit greater chemical inertness .
Biological Activity
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid, often abbreviated as Boc-4-HBA, is a derivative of 4-hydroxybenzoic acid (4-HBA) that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group attached to the hydroxyl group of 4-hydroxybenzoic acid. Its molecular formula is , with a molecular weight of approximately 224.25 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological applications.
Mechanisms of Biological Activity
The biological activity of Boc-4-HBA is primarily attributed to its structural similarity to natural compounds involved in various biochemical pathways. The following mechanisms have been identified:
- Antioxidant Activity : Boc-4-HBA exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and inflammation .
- Anti-inflammatory Effects : Studies have shown that Boc-4-HBA can inhibit inflammatory pathways, particularly by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential use in treating inflammatory diseases .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as a therapeutic agent in combating infections .
Research Findings
Recent studies have highlighted the biological effects of Boc-4-HBA. Below are key findings from various research articles:
Case Studies
- Inflammation Model : In a controlled study using lipopolysaccharide (LPS)-induced inflammation in mice, administration of Boc-4-HBA resulted in a marked decrease in edema and inflammatory cell infiltration compared to controls. This indicates its potential use as an anti-inflammatory agent.
- Mitochondrial Dysfunction : A study involving CoQ deficiency in mice showed that supplementation with 4-hydroxybenzoic acid improved mitochondrial function and reduced perinatal lethality, suggesting that similar derivatives like Boc-4-HBA could be beneficial in mitochondrial disorders .
Q & A
Basic Research Questions
Q. What are the recommended purification methods for 3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid to achieve >95% purity?
- Methodology: Recrystallization using ethanol/water mixtures (1:3 v/v) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for tert-butoxycarbonyl (Boc)-protected aromatic acids. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Key Data: Analogous Boc-protected benzoic acids (e.g., 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid) show optimal purity (>97%) after recrystallization .
Q. How can the stability of the Boc group in 3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid be assessed under acidic conditions?
- Methodology: Conduct a kinetic study using trifluoroacetic acid (TFA) in dichloromethane (DCA) at 0–25°C. Monitor Boc deprotection via <sup>1</sup>H NMR (disappearance of tert-butyl peak at δ 1.4 ppm) and confirm with mass spectrometry .
- Contradiction Alert: While Boc groups are generally acid-labile, steric hindrance from the 4-hydroxy group may delay deprotection compared to linear analogs (e.g., tert-butyl 4-formyltetrahydropyrazinecarboxylate) .
Advanced Research Questions
Q. What strategies mitigate intramolecular esterification between the Boc-protected amine and 4-hydroxybenzoic acid moieties during synthesis?
- Methodology: Use orthogonal protecting groups (e.g., silyl ethers for the hydroxyl group) or low-temperature coupling agents (e.g., HATU/DIPEA in DMF at –20°C). Monitor intermediate formation via FT-IR (C=O stretch at 1700–1750 cm⁻¹) .
- Case Study: In structurally similar systems (e.g., 3-fluoroazetidine-3-carboxylic acid derivatives), silyl protection reduced side reactions by >80% .
Q. How does the electronic environment of the 4-hydroxy group influence the compound’s reactivity in peptide coupling reactions?
- Methodology: Compare coupling efficiencies using EDCI/HOBt vs. DCC/DMAP. Calculate Hammett substituent constants (σ) for the 4-hydroxy group to correlate electronic effects with reaction yields.
- Data Insight: For 4-hydroxybenzoic acid derivatives, electron-withdrawing groups reduce nucleophilicity, requiring stronger activating agents (e.g., PyBOP) .
Analytical and Structural Questions
Q. What spectroscopic techniques are most reliable for confirming the tert-butoxycarbonyl moiety in this compound?
- Methodology:
- <sup>13</sup>C NMR: Tert-butyl carbons appear at δ 28–30 ppm (CH3) and δ 80–85 ppm (quaternary C).
- IR: Characteristic Boc C=O stretch at 1680–1720 cm⁻¹ .
Q. How can conflicting melting point (mp) data for Boc-protected benzoic acids be resolved?
- Case Study: Reported mp for 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid is 150–151°C , while analogs like 4-(tert-butoxycarbonyl)piperazino benzoic acid show decomposition at 50°C .
- Resolution: Differential Scanning Calorimetry (DSC) can distinguish between decomposition and true melting. For unstable compounds, use fast-scan DSC (20°C/min) to minimize thermal degradation .
Applications in Drug Discovery
Q. What role does this compound play in designing kinase inhibitors or PROTACs?
- Mechanistic Insight: The 4-hydroxybenzoic acid moiety can act as a linker for attaching E3 ligase ligands in PROTACs, while the Boc group enables controlled amine deprotection for conjugation.
- Example: Analogous structures (e.g., 4-carboxybenzaldehyde derivatives) are used in bioconjugation for antibody-drug conjugates (ADCs) .
Q. How does steric hindrance from the tert-butoxy group affect binding affinity in target proteins?
- Methodology: Perform molecular docking (AutoDock Vina) with and without the Boc group. Compare binding scores for analogs like 3-fluoroazetidine-3-carboxylic acid (Boc-protected vs. deprotected) .
- Data: In cyclohexane-1-carboxylic acid derivatives, Boc protection reduced binding affinity by 30–40% due to steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
